2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid
Description
Properties
IUPAC Name |
2,7-dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2/c1-9-6-4-5-7-12(9)14-10(2)18-19-11(3)13(16(20)21)8-17-15(14)19/h4-8H,1-3H3,(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BYKRCOGHFWMYPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=C3N=CC(=C(N3N=C2C)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
281.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid typically involves a two-step process starting from the appropriate methyl ketone. Industrial production methods may involve optimization of reaction conditions to improve yield and purity, such as the use of specific catalysts or solvents .
Chemical Reactions Analysis
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
This compound has shown potential as an antitumor agent. Its mechanism of action is believed to involve the inhibition of specific enzymes that regulate cell proliferation. Research indicates that it may target pathways associated with cancer cell growth, making it a candidate for further development in cancer therapeutics.
Optical Applications
Due to its tunable photophysical properties, 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid has been explored for use in optical devices. It can serve as a fluorescent probe for studying intracellular processes, helping researchers visualize and understand cellular dynamics.
Chemosensors
The compound's ability to interact with various analytes makes it suitable for development as a chemosensor. It has been used in studies aimed at detecting specific ions or molecules within biological systems, facilitating advancements in biosensing technologies.
Case Study 1: Antitumor Activity
A study conducted on the antitumor effects of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid demonstrated significant inhibition of tumor cell lines in vitro. The compound was shown to induce apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for cancer drug development.
Case Study 2: Fluorescent Probes
In another investigation focusing on the optical properties of this compound, researchers developed a series of fluorescent probes based on its structure. These probes successfully labeled various cellular components in live cells, showcasing their utility in real-time imaging studies.
Mechanism of Action
The mechanism of action of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, its antitumor activity is believed to be mediated through the inhibition of certain enzymes involved in cell proliferation . The compound’s photophysical properties are attributed to the presence of electron-donating groups at specific positions on the fused ring, which enhance absorption and emission behaviors .
Comparison with Similar Compounds
Structural Modifications and Substituent Effects
The biological and chemical behavior of pyrazolo[1,5-a]pyrimidine derivatives is highly dependent on substituent positions and functional groups. Below is a comparative analysis with key analogs:
Physicochemical Properties
- Melting Points : The ethyl ester analog (CAS 64689-82-3) melts at 101°C , while the target compound’s free carboxylic acid likely has a higher melting point due to hydrogen bonding.
- Solubility: Carboxylic acid derivatives (e.g., target compound) exhibit better aqueous solubility than ester or cyano-substituted analogs, critical for bioavailability .
Key Research Findings
Regioselectivity in Synthesis : Multicomponent reactions () enable precise regiocontrol, critical for introducing substituents like the 2-methylphenyl group in the target compound .
Structure-Activity Relationships (SAR) :
- Hydrophobic groups at position 3 (e.g., 2-methylphenyl) enhance membrane permeability and target binding.
- Carboxylic acid at position 6 improves water solubility but may require prodrug strategies (e.g., esterification) for CNS penetration .
Biological Activity
Overview
2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article aims to explore its biological activity, including mechanisms of action, therapeutic applications, and comparative studies with related compounds.
- Molecular Formula : C16H15N3O2
- Molecular Weight : 281.31 g/mol
- CAS Number : 1204296-17-2
The biological activity of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid is primarily attributed to its interaction with specific molecular targets involved in cell proliferation and apoptosis. Research indicates that this compound may inhibit certain enzymes critical for tumor growth and development, leading to reduced cell viability in cancerous cells. Specifically, it is believed to act by:
- Inhibition of Enzymes : The compound has shown potential in inhibiting enzymes associated with nucleic acid synthesis and cell cycle progression.
- Induction of Apoptosis : Studies suggest that it can induce apoptosis in various cancer cell lines through the activation of caspases and modulation of apoptotic pathways.
Antitumor Activity
Several studies have highlighted the antitumor potential of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid. For instance:
- In vitro assays demonstrated significant cytotoxic effects against human tumor cell lines such as MDA-MB-468 and T47D. The compound was found to induce apoptosis by increasing caspase-3 levels significantly compared to controls .
Anti-inflammatory Properties
The compound has also been investigated for its anti-inflammatory properties. It has been shown to inhibit pro-inflammatory cytokines and reduce inflammation markers in cell-based assays. This suggests potential applications in treating inflammatory diseases .
Comparative Analysis with Related Compounds
The biological activity of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid can be compared with other pyrazolo derivatives:
| Compound Name | Antitumor Activity | Anti-inflammatory Activity | Mechanism of Action |
|---|---|---|---|
| 2-Methylpyrazolo[1,5-a]pyrimidine-6-carboxylic acid | Moderate | Low | Enzyme inhibition |
| 7-Chloro-2,5-dimethylpyrazolo[1,5-a]pyrimidine | High | Moderate | Apoptosis induction |
| 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid | High | High | Enzyme inhibition & apoptosis |
Study on Anticancer Effects
A recent study evaluated the efficacy of 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid against a panel of cancer cell lines. The results indicated that the compound inhibited cell proliferation in a dose-dependent manner with IC50 values below 50 µM for several tested lines. Notably, it was most effective against breast cancer cells where it induced significant apoptosis compared to untreated controls .
Study on Inflammatory Response
Another study focused on the anti-inflammatory effects of the compound using a lipopolysaccharide (LPS)-induced model. The findings revealed that treatment with the compound significantly reduced levels of TNF-alpha and IL-6 in treated cells compared to controls, suggesting its potential as an anti-inflammatory agent .
Q & A
Q. What are the key synthetic routes and characterization methods for 2,7-Dimethyl-3-(2-methylphenyl)pyrazolo[1,5-a]pyrimidine-6-carboxylic acid?
The synthesis typically involves refluxing precursors (e.g., substituted pyrazoles and enaminones) in polar aprotic solvents like pyridine or DMF. For example, intermediates are purified via recrystallization (ethanol or dioxane) and characterized using IR, / NMR, and mass spectrometry. Elemental analysis is critical for confirming purity (e.g., C, H, N percentages within ±0.3% of theoretical values) . Advanced protocols may include coupling reactions with amines or heteroaryl groups using bis(pentafluorophenyl) carbonate (BPC) as an activator .
Q. What safety protocols are essential for handling this compound?
Mandatory precautions include:
- Wearing PPE (gloves, lab coat, goggles) to avoid skin/eye contact.
- Conducting reactions in fume hoods to minimize inhalation risks.
- Segregating waste and using professional disposal services for toxic byproducts.
- Avoiding dust generation during weighing (use closed systems or gloveboxes if necessary) .
Advanced Research Questions
Q. How can synthetic yield be optimized during scale-up?
Key factors include:
- Solvent selection : Pyridine enhances reactivity in cyclization steps, while DMF improves solubility of intermediates .
- Reaction time : Extended reflux (5–6 hours) ensures complete conversion, monitored via TLC or HPLC.
- Temperature control : Gradual heating prevents decomposition of heat-sensitive intermediates.
- Purification : Recrystallization from ethanol or dioxane removes unreacted precursors, improving yield to >65% .
Q. What strategies enable site-selective functionalization of the pyrazolo[1,5-a]pyrimidine core?
- Position 3 : Electrophilic substitution with arylazo groups via diazonium salt coupling (e.g., using 2-methylphenyl derivatives) .
- Position 6 : Carboxylic acid groups allow amidation or esterification. For example, coupling with 4,6-dimethylpyrimidin-2-amine under BPC activation forms carboxamide derivatives .
- Position 7 : Hydrazine or heteroaryl groups can be introduced via nucleophilic substitution with enaminones .
Q. How should researchers address contradictions in spectroscopic data across studies?
- NMR discrepancies : Verify solvent effects (e.g., DMSO-d vs. CDCl) and impurity profiles using HPLC.
- Mass spectrometry : Use high-resolution HRMS to confirm molecular ion peaks (e.g., [M+H] within 0.001 Da of theoretical values) .
- Elemental analysis : Re-crystallize samples to ≥98% purity before repeating analyses .
Methodological & Analytical Questions
Q. What best practices ensure accurate structural and purity characterization?
- Purity : HPLC with UV detection (λ = 254 nm) and a C18 column; acceptable retention time variability <2% .
- Structural confirmation :
- NMR: Identify methyl groups (δ 2.1–2.5 ppm) and aromatic protons (δ 7.0–8.0 ppm).
- NMR: Carboxylic acid carbonyl at δ 165–170 ppm .
- Elemental analysis : Report deviations from theoretical C/H/N content (e.g., ±0.3%) .
Q. How do substituents (e.g., 2,7-dimethyl groups) influence derivatization reactivity?
- Steric effects : Methyl groups at positions 2 and 7 hinder electrophilic substitution at adjacent sites, directing reactions to position 3 or 6.
- Electronic effects : The electron-withdrawing carboxylic acid at position 6 activates the core for nucleophilic amidation or esterification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
